Bromocyclohexane

Catalog No.
S661048
CAS No.
108-85-0
M.F
C6H11Br
M. Wt
163.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocyclohexane

CAS Number

108-85-0

Product Name

Bromocyclohexane

IUPAC Name

bromocyclohexane

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

InChI

InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

AQNQQHJNRPDOQV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)Br

Solubility

0.01 M

Synonyms

1-Bromocyclohexane; Cyclohexyl Bromide; NSC 11207

Canonical SMILES

C1CCC(CC1)Br

Researchers have utilized Bromocyclohexane to study the ionization energies of these two isomers using a technique called vacuum ultraviolet mass-analyzed threshold ionization spectroscopy []. This technique allows for the precise measurement of the minimum energy required to remove an electron from a molecule. By comparing the ionization energies of the equatorial and axial conformations, researchers gain insights into the subtle differences in their electronic structures and stabilities [].

Other Potential Applications:

While the study of conformational isomers remains the primary application of Bromocyclohexane in scientific research, limited studies suggest other potential uses:

  • Inclusion complexes: Research suggests Bromocyclohexane can form inclusion complexes with specific molecules like 9,9′-bianthryl, potentially finding application in areas like drug delivery or separation science [].
  • Alkylation reactions: One study explored the use of Bromocyclohexane in the alkylation reaction of para-xylene, a process used to create specific hydrocarbons.

Bromocyclohexane is an organic compound with the molecular formula C₆H₁₁Br, commonly known as cyclohexyl bromide. It is a colorless to light yellow liquid with a boiling point of approximately 166-167 °C and a density of 1.324 g/mL at 25 °C . This compound is classified as a secondary alkyl halide, which means that the bromine atom is attached to a carbon atom that is itself bonded to two other carbon atoms. Bromocyclohexane exhibits moderate solubility in organic solvents such as ethanol, ether, and acetone but is insoluble in water .

Bromocyclohexane is a flammable liquid (flash point 62 °C) and can irritate the skin, eyes, and respiratory system. It is also considered a suspected carcinogen. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling bromocyclohexane.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.
Due to its ability to dissolve a wide range of organic compounds.
  • Alkylating Agent: Its properties as an alkylating agent make it useful in synthetic organic chemistry for creating complex molecules through cross-coupling reactions .
  • Refractive Index Matching: It is utilized in confocal microscopy to match the refractive index of materials like polymethyl methacrylate (PMMA), aiding in optical studies .
  • Bromocyclohexane can be synthesized through several methods:

    • Free Radical Bromination: This method involves the reaction of cyclohexane with bromine under UV light or heat, leading to the formation of bromocyclohexane as a primary product .
    • Reaction of Cyclohexanol with Hydrobromic Acid: Cyclohexanol can react with hydrobromic acid to produce bromocyclohexane. This reaction typically involves protonation of the alcohol followed by nucleophilic substitution by bromide ions .
    • From Cyclohexene: Bromocyclohexane can also be synthesized by adding bromine to cyclohexene through an electrophilic addition reaction .

    Studies involving bromocyclohexane often focus on its interactions with other chemical species. For instance:

    • Research has shown that bromocyclohexane can form inclusion complexes with certain aromatic compounds, which may influence its reactivity and solubility properties .
    • Its interaction with nucleophiles during substitution reactions provides insights into mechanisms of reactivity in secondary alkyl halides.

    Bromocyclohexane shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

    CompoundMolecular FormulaUnique Characteristics
    CyclobutaneC₄H₈A cyclic alkane that does not contain halogens; smaller ring structure.
    1-BromopropaneC₃H₇BrA primary alkyl halide; more reactive towards nucleophilic substitution than secondary halides like bromocyclohexane.
    1-Bromo-2-methylpropaneC₅H₁₁BrContains branching; differs in reactivity patterns compared to bromocyclohexane due to steric effects.
    1-BromobutaneC₄H₉BrAnother primary alkyl halide; exhibits different physical properties and reactivity compared to bromocyclohexane.

    Bromocyclohexane's unique feature lies in its secondary carbon structure, which influences its reactivity profile compared to primary and tertiary alkyl halides.

    XLogP3

    3.2

    Boiling Point

    166.2 °C

    LogP

    3.2 (LogP)

    Melting Point

    -56.5 °C

    UNII

    YA0UMS4RNY

    GHS Hazard Statements

    Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 4 of 8 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 4 of 8 companies with hazard statement code(s):;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    108-85-0

    Wikipedia

    Cyclohexyl bromide

    General Manufacturing Information

    Cyclohexane, bromo-: ACTIVE

    Dates

    Modify: 2023-08-15
    Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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